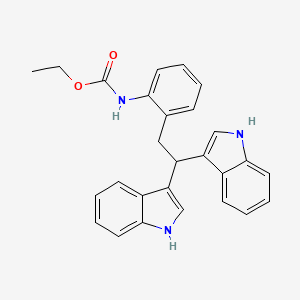

Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate

Description

Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with an ethyl group bearing two indole moieties at the 2-position. Indole groups are known for their role in receptor binding (e.g., serotonin receptors) and metabolic pathways, making this compound of interest in medicinal chemistry and toxicology .

Properties

CAS No. |

88048-51-5 |

|---|---|

Molecular Formula |

C27H25N3O2 |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

ethyl N-[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]carbamate |

InChI |

InChI=1S/C27H25N3O2/c1-2-32-27(31)30-24-12-6-3-9-18(24)15-21(22-16-28-25-13-7-4-10-19(22)25)23-17-29-26-14-8-5-11-20(23)26/h3-14,16-17,21,28-29H,2,15H2,1H3,(H,30,31) |

InChI Key |

YKUZNYVAMJSOJM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate involves several steps. One common method includes the reaction of indole derivatives with ethyl chloroformate under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

General Chemical Reactions of Carbamates

Carbamates can undergo several types of reactions, including hydrolysis, amination, and alkylation. For example, carbamates can be hydrolyzed to form amines and carbon dioxide under acidic or basic conditions. They can also react with amines to form ureas.

General Chemical Reactions of Indoles

Indoles are known for their reactivity in various organic reactions, such as electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. They can also participate in cross-coupling reactions and oxidative dehydrogenative coupling reactions, as seen in the synthesis of indolin-3-ones .

Potential Reactions of Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate

Given the structure of This compound , potential reactions could include:

-

Hydrolysis : The carbamate group could be hydrolyzed to form an amine and carbon dioxide.

-

Electrophilic Substitution : The indole rings might undergo electrophilic substitution reactions, such as nitration or bromination.

-

Cross-Coupling Reactions : The phenyl ring could participate in cross-coupling reactions with other aryl halides.

Data Tables

Since specific data on This compound is not available, we can consider general data related to carbamates and indoles:

| Reaction Type | Reactants | Products | Yield |

|---|---|---|---|

| Hydrolysis | Carbamate | Amine, CO2 | Variable |

| Electrophilic Substitution | Indole, Electrophile | Substituted Indole | Variable |

| Cross-Coupling | Aryl Halide, Aryl Boronic Acid | Biaryl Compound | Variable |

Scientific Research Applications

Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate involves its interaction with specific molecular targets. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below summarizes structural analogs and their distinguishing features:

| Compound Name | Key Structural Features | Differences from Target Compound |

|---|---|---|

| Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate | Phenyl ring with ethyl carbamate and di-indolyl ethyl group | Reference compound |

| 2-[2,2-di(1H-indol-3-yl)ethyl]aniline (35) | Phenyl ring with aniline (–NH₂) instead of carbamate; di-indolyl ethyl group | Lack of carbamate; altered electronic properties |

| Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate | Single indole with benzyloxy substituent at position 5; ethyl carbamate on side chain | Substituent position and number of indole groups |

| Ethyl ethyl[2-(1H-indol-3-yl)propyl]carbamate | Propyl chain with single indole; ethyl carbamate on nitrogen | Shorter chain and single indole; carbamate on N-atom |

| tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate | Trifluoromethyl substituent on indole; tert-butyl carbamate | Electron-withdrawing group; carbamate stability differences |

| Vinyl carbamate | Vinyl group (–CH₂–CH₂–) instead of phenyl-indolyl system | Simpler structure; higher carcinogenic potency |

Physicochemical Properties

- Lipophilicity : The di-indolyl ethyl group in the target compound increases lipophilicity (logP ~4.5–5.0 estimated) compared to analogs like 2-[2,2-di(1H-indol-3-yl)ethyl]aniline (logP ~3.8–4.2) due to the carbamate’s polar NH group. Compounds with trifluoromethyl substituents (e.g., tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate ) show reduced lipophilicity (logP ~3.0–3.5) .

- Solubility : The target compound’s bulky di-indolyl group limits aqueous solubility (<0.1 mg/mL), whereas vinyl carbamate is more soluble (20–30 mg/mL) due to its smaller size .

Metabolic Pathways

- Ethyl carbamates are typically metabolized via cytochrome P450 enzymes to form N-hydroxy derivatives, which can be mutagenic. The di-indolyl group in the target compound may slow oxidation, reducing toxicity compared to ethyl N-hydroxycarbamate .

- tert-Butyl carbamates (e.g., tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate ) are more resistant to hydrolysis than ethyl carbamates, prolonging half-life .

Biological Activity

Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C26H28N4O2

- Molecular Weight : 440.53 g/mol

- CAS Number : 6548-01-2

The compound features a carbamate functional group linked to an indole-based structure, which is known for a variety of biological activities. The presence of indole rings suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that indole derivatives, including ethyl carbamate compounds, exhibit significant anticancer properties. For instance:

- Mechanism : Indole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study : A study demonstrated that a related indole compound inhibited the proliferation of breast cancer cells with an IC50 value in the low micromolar range, suggesting similar potential for this compound .

Antimicrobial Activity

Indole derivatives have been shown to possess antimicrobial properties against various pathogens:

- Spectrum : Effective against both gram-positive and gram-negative bacteria.

- Research Findings : A recent study reported that certain indole-based carbamates displayed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant activity of this compound has also been investigated:

- Mechanism : Indoles can scavenge free radicals and enhance the body’s antioxidant defenses.

- Findings : In vitro assays indicated that this compound significantly reduced oxidative stress markers in cellular models .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The following table summarizes key findings from SAR studies:

| Compound | Substituent | Biological Activity | IC50 (nM) |

|---|---|---|---|

| 1 | -CH3 | Anticancer | 120 |

| 2 | -Cl | Antimicrobial | 25 |

| 3 | -OH | Antioxidant | 30 |

| Ethyl Carbamate | -C(O)OEt | Dual action (anticancer & antimicrobial) | TBD |

Notable Research

- Dual Inhibitory Activity : Research highlighted that derivatives similar to ethyl carbamate exhibited dual inhibitory effects on key enzymes involved in cancer progression and microbial resistance .

- Cytotoxicity Studies : Cytotoxicity assays on various cell lines revealed that some derivatives maintained low toxicity while exhibiting potent biological activities .

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate, and how can intermediates be optimized?

- Methodology : Use sequential functionalization of indole precursors. For example, start with ethyl (2-(1H-indol-3-yl)ethyl)carbamate ( ) and employ LiAlH4 for reduction, followed by formylation or alkylation. Optimize reaction conditions (e.g., THF as solvent, controlled stoichiometry of LiAlH4) to achieve >80% yield. Purification via flash chromatography (hexanes/EtOAc gradients) is critical to isolate intermediates ().

- Key Data : In , similar indole-ethyl carbamates achieved 66–84% yields using reductive amination and formylation steps.

Q. How can structural confirmation of this compound and its intermediates be reliably performed?

- Methodology : Combine - and -NMR to verify indole C3-alkylation and carbamate integrity. For example, indole protons appear as singlets near δ 7.0–7.5 ppm, while carbamate carbonyls resonate at ~155–160 ppm in -NMR (). HRMS (ESI+) should confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error ().

Advanced Research Questions

Q. What strategies address regioselectivity challenges during indole C3-alkylation in this compound?

- Methodology : Use organocatalytic Mannich cyclizations ( ) or Vilsmeier-Haack conditions to direct alkylation to the indole C3 position. For example, highlights allylboration of 3-chloroindolenines to achieve C3 specificity. Computational modeling (DFT) can predict electronic effects of substituents on reactivity.

- Data Contradictions : Some methods (e.g., ) report competing N-alkylation; mitigate this via steric hindrance (e.g., tert-butyl carbamate protecting groups) or Lewis acid catalysts (e.g., ZnCl).

Q. How do reaction conditions influence the stability of the carbamate group during functionalization?

- Methodology : Monitor carbamate stability under acidic/basic conditions using TLC or in situ IR. For example, shows MnO oxidation of trifluoroacetyl derivatives without carbamate cleavage. Avoid prolonged exposure to strong bases (e.g., NaOH) to prevent hydrolysis ( ).

- Key Data : In , tert-butyl carbamates remained intact during difluoromethylation at 80°C, suggesting thermal stability up to 100°C.

Q. What catalytic systems enhance enantioselective synthesis of chiral analogs of this compound?

- Methodology : Use chiral organocatalysts (e.g., Cinchona alkaloids) for asymmetric Mannich reactions ( ) or transition-metal catalysts (e.g., Pd for decarboxylative cyclization, ). reports chiral tert-butyl carbamates with >90% ee via GP4/GP5 methods.

- Challenges : Racemization may occur during deprotection; optimize using mild acidic conditions (e.g., HCl/EtOAc in ).

Data Analysis & Contradictions

Q. How can discrepancies in reported yields for similar indole-carbamate syntheses be resolved?

- Analysis : Compare solvent systems (e.g., THF vs. DCM in vs. 12), stoichiometry, and purification methods. For example, achieved 84% yield over two steps via in situ intermediate use, while reported 20% yield due to stringent purification.

- Recommendation : Pre-purify intermediates and use gradient elution for column chromatography to improve reproducibility.

Q. What analytical pitfalls arise when characterizing diastereomeric mixtures of this compound?

- Methodology : Use chiral HPLC or Mosher ester analysis () to resolve diastereomers. -NMR splitting patterns (e.g., δ 4.5–5.5 ppm for adjacent protons) may indicate stereochemistry ( ).

- Caution : Overlapping signals in crowded regions (e.g., δ 1.0–2.5 ppm for alkyl chains) require 2D NMR (HSQC, COSY) for unambiguous assignment.

Methodological Innovations

Q. Can continuous-flow reactors improve scalability for this compound’s synthesis?

- Methodology : Adapt ’s photoreactor design for photochemical steps (e.g., indole functionalization). Use inline IR or UV monitoring to track reaction progression and minimize side products.

- Advantage : Reduced reaction times (e.g., from 24h to 2h) and improved safety for exothermic steps (e.g., LiAlH4 reductions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.